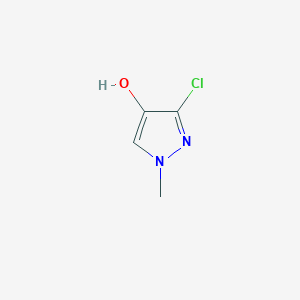

3-Chloro-1-methyl-1H-pyrazol-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5ClN2O |

|---|---|

Molecular Weight |

132.55 g/mol |

IUPAC Name |

3-chloro-1-methylpyrazol-4-ol |

InChI |

InChI=1S/C4H5ClN2O/c1-7-2-3(8)4(5)6-7/h2,8H,1H3 |

InChI Key |

BKRXRCJQBIZLPD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)Cl)O |

Origin of Product |

United States |

The Significance of Pyrazole Core Structures in Heterocyclic Design and Synthesis

The pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal and organic chemistry. nih.govnumberanalytics.com This structural motif is not commonly found in nature, yet its synthetic derivatives are integral to a vast number of pharmaceuticals. nih.govnih.gov The United States Food and Drug Administration (FDA) has approved over 30 drugs containing a pyrazole ring since 2011, highlighting its therapeutic importance. nih.gov

The versatility of the pyrazole core stems from its distinct chemical properties. nih.govnih.gov One nitrogen atom resembles that of pyrrole, acting as a hydrogen bond donor, while the other is similar to the nitrogen in pyridine (B92270), serving as a hydrogen bond acceptor. nih.gov This dual nature allows for diverse intermolecular interactions, a crucial feature in drug design. nih.gov Furthermore, the aromaticity of the pyrazole ring provides a stable scaffold that can be readily functionalized, enabling the synthesis of a wide range of derivatives with varied biological activities. researchgate.net Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. nih.govresearchgate.netresearchgate.net

The Distinctive Features and Research Relevance of Halogenated Pyrazolols

The introduction of a halogen atom and a hydroxyl group onto the pyrazole (B372694) scaffold, as seen in halogenated pyrazolols, imparts unique characteristics that enhance their research relevance. Halogenation is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. researchgate.net The presence of a chlorine atom in the 3-position of the pyrazole ring can significantly influence the compound's electronic properties and reactivity.

The hydroxyl group at the 4-position of the pyrazole ring, forming a pyrazolol, introduces a site for further chemical modification and potential hydrogen bonding interactions. This functional group can act as a precursor for the synthesis of various esters, ethers, and other derivatives, expanding the chemical space accessible from this scaffold. The combination of a halogen and a hydroxyl group on the pyrazole core creates a versatile platform for developing new compounds with tailored properties. Research has shown that halogenated heterocyclic compounds, including those with a pyrazole core, exhibit a wide range of biological activities, such as antifungal and antibacterial effects. nih.govresearchgate.netcornell.edunih.gov

An Overview of Current Research Trajectories Pertaining to 3 Chloro 1 Methyl 1h Pyrazol 4 Ol

Established Synthetic Routes to Pyrazole Scaffolds

The construction of the pyrazole ring is a well-established field in heterocyclic chemistry, with several robust methods available. These strategies often rely on the formation of key nitrogen-carbon and carbon-carbon bonds to assemble the five-membered ring.

Cyclocondensation Reactions: Mechanistic Insights and Scope

Cyclocondensation reactions are the most traditional and widely employed methods for pyrazole synthesis. These reactions typically involve the condensation of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative.

The classic Knorr pyrazole synthesis, for instance, utilizes the reaction of a β-diketone with a hydrazine. The mechanism initiates with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. The regioselectivity of this reaction is influenced by the nature of the substituents on both the diketone and the hydrazine, as well as the reaction conditions. For example, the reaction of an unsymmetrical β-diketone with a substituted hydrazine can lead to a mixture of regioisomers.

The scope of cyclocondensation reactions is broad, accommodating a wide variety of functional groups on both the 1,3-dicarbonyl component and the hydrazine. This versatility allows for the synthesis of a diverse library of substituted pyrazoles. A general representation of this reaction is the condensation of a 1,3-dicarbonyl compound with methylhydrazine to yield a 1-methylpyrazole (B151067) derivative.

A notable example involves the synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, which was prepared by the refluxing of phenylhydrazine (B124118) and dimethylacetylene dicarboxylate. mdpi.com This demonstrates the adaptability of cyclocondensation reactions to different starting materials.

[3+2] Cycloaddition Protocols: Regio- and Stereoselectivity Considerations

[3+2] Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, offer a powerful and convergent approach to pyrazole synthesis. This method involves the reaction of a 1,3-dipole, such as a diazo compound or a sydnone, with a dipolarophile, typically an alkyne or an alkene.

The regioselectivity of the [3+2] cycloaddition is a critical aspect and is largely governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. For instance, the reaction of a diazoalkane with an unsymmetrical alkyne can lead to two possible regioisomers. Theoretical studies and experimental evidence have shown that the regiochemical outcome can often be predicted by considering the frontier molecular orbital (FMO) interactions.

A recent development in this area is the base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones, which provides polysubstituted pyrazoles with excellent regioselectivity under mild conditions. rsc.orggoogle.com This method highlights the potential for fine-tuning the reaction to achieve specific isomeric products.

Multicomponent Reaction Strategies for Pyrazole Annulation

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical tool for the synthesis of complex molecules, including pyrazoles. organic-chemistry.org MCRs involve the one-pot reaction of three or more starting materials to form a product that incorporates the majority of the atoms from the reactants.

Several MCR strategies have been developed for pyrazole synthesis. A common approach involves the in situ generation of a 1,3-dicarbonyl compound, which then undergoes a cyclocondensation reaction with a hydrazine. For example, the reaction of an aldehyde, a β-ketoester, and a hydrazine can be catalyzed to produce highly substituted pyrazoles. nih.gov The use of catalysts like ytterbium(III) perfluorooctanoate has been shown to be effective in promoting these transformations. nih.gov

Another MCR approach involves a four-component reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate, which can be catalyzed by an organic base like piperidine (B6355638) to yield pyrano[2,3-c]pyrazole derivatives in high yields. organic-chemistry.org These methods offer significant advantages in terms of operational simplicity and the ability to generate molecular diversity from readily available starting materials.

Precision Synthesis of Halogenated Pyrazolols

The synthesis of halogenated pyrazolols, such as this compound, requires specific methods for the introduction of both the halogen and the hydroxyl group at the desired positions.

Direct Halogenation and Chlorination Procedures

Direct halogenation of a pre-formed pyrazole ring is a common strategy for introducing a halogen atom. The regioselectivity of this reaction is dictated by the electronic properties of the pyrazole ring, with electron-rich positions being more susceptible to electrophilic attack.

For the synthesis of the target molecule, direct chlorination of 1-methyl-1H-pyrazol-4-ol would be a plausible route. The hydroxyl group at the C4 position is an activating group, directing electrophilic substitution to the adjacent C3 and C5 positions. Careful control of the reaction conditions and the choice of chlorinating agent would be crucial to achieve selective chlorination at the C3 position.

A related example is the electrophilic ring-opening chlorination and bromination of pyrazolopyridines and isoxazoles, which proceeds through the selective cleavage of heteroaromatic bonds. sigmaaldrich.com While not a direct chlorination of a pyrazolol, this demonstrates the reactivity of related heterocyclic systems towards electrophilic halogenating agents.

Indirect Routes via Precursor Functionalization

Indirect routes often provide better control over regioselectivity. This can involve the synthesis of a pyrazole with a functional group that can be subsequently converted to the desired chloro or hydroxyl group.

One potential indirect route to this compound could involve the synthesis of a precursor such as 3-amino-1-methyl-1H-pyrazol-4-ol. The amino group could then be converted to a chloro group via a Sandmeyer-type reaction.

Alternatively, a pyrazole precursor with a carboxylic acid group at the 4-position, such as 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, could be synthesized. sigmaaldrich.com Subsequent conversion of the carboxylic acid to a hydroxyl group, for example, via a Curtius rearrangement followed by hydrolysis, could yield the desired product. The synthesis of 1-methyl-5-hydroxypyrazole-4-carboxylic acid lower alkyl ester and its subsequent conversion to 1-methyl-5-hydroxypyrazole has been described in a patent, indicating the feasibility of such transformations. google.com

Optimization of Reaction Parameters and Process Efficiency

The industrial-scale synthesis of pyrazole derivatives necessitates rigorous optimization of reaction parameters to maximize yield, minimize costs, and ensure process safety. Key parameters that are typically fine-tuned include the choice of catalyst, solvent system, reaction temperature, and reactant concentration. researchgate.net Green chemistry principles are increasingly influential, guiding the selection of less hazardous reagents and environmentally benign solvents. nih.govjetir.org

The classical Knorr synthesis of pyrazoles, which involves the condensation of a β-dicarbonyl compound with a hydrazine, remains a foundational method. researchgate.net Optimization of this and related reactions often involves moving from homogenous to heterogeneous catalysts, which can be more easily recovered and recycled. rsc.org For instance, the use of nano-ZnO catalysts has been shown to be a highly efficient and environmentally friendly approach for synthesizing 1,3,5-substituted pyrazole derivatives. mdpi.com Similarly, employing recyclable catalysts like silica-coated magnetite nanoparticles supporting a dioxomolybdenum complex has proven effective in three-component syntheses of pyrazoles, allowing for catalyst reuse over multiple cycles without significant loss of activity. rsc.org

Solvent choice is another critical factor. While traditional syntheses may use solvents like toluene (B28343) or dichloromethane, a shift towards greener alternatives such as water, ethanol (B145695), or deep eutectic solvents is evident. researchgate.netias.ac.in In some cases, reactions can be performed under solvent-free conditions, often assisted by microwave irradiation, which can dramatically reduce reaction times and improve yields. ias.ac.inresearchgate.net Temperature is also a crucial variable; for example, in the silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the reaction temperature to 60 °C was found to improve product yield. mdpi.com

The following table illustrates how variations in reaction parameters can impact the efficiency of pyrazole synthesis, based on findings from various studies on pyrazole derivatives.

| Catalyst | Solvent System | Energy Source | Reaction Time | Yield | Reference |

| Nano-ZnO | Controlled Conditions | Not Specified | Not Specified | High | mdpi.com |

| Scandium triflate | Solvent-free | Microwave | Short | Excellent | researchgate.net |

| Thiamine hydrochloride | Aqueous | Ultrasound | Not Specified | Excellent | researchgate.net |

| Dioxomolybdenum complex on MNPs | Not Specified | Not Specified | Short | Good | rsc.org |

| I₂/Selectfluor | DMSO | Not Specified | Not Specified | Not Specified | organic-chemistry.org |

| bmim | Not Specified | Not Specified | Not Specified | Not Specified | mdpi.com |

| Ammonium Chloride | Ethanol | Conventional Heating | Not Specified | Good | jetir.org |

This table is a representation of data from various pyrazole syntheses to illustrate the effects of parameter optimization.

Emerging Synthetic Approaches for Pyrazole Derivatives

The quest for more efficient and novel molecular architectures has spurred the development of new synthetic strategies for pyrazole derivatives. These emerging methods often provide access to complex molecules under mild conditions and with high degrees of selectivity. mdpi.com

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency. rsc.orgnih.gov In pyrazole synthesis, these methods offer powerful alternatives to traditional condensation reactions, particularly through C-H functionalization, which avoids the need for pre-functionalized starting materials. rsc.orgnih.gov

Various transition metals, including palladium, copper, silver, and rhodium, have been employed.

Palladium (Pd): Palladium catalysts are widely used for cross-coupling reactions to form N-arylpyrazoles. organic-chemistry.org For example, Pd-nanoparticles (PdNPs) have been used in an environmentally friendly PEG-400/H₂O medium for the one-pot regioselective synthesis of pyrazole derivatives. mdpi.com

Silver (Ag): Silver-catalyzed reactions have been shown to be effective for producing trifluoromethylated pyrazole derivatives from N′-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate. mdpi.com

Copper (Cu): Copper catalysts, being more economical, are used in hydroamination reactions and have been adapted for flow chemistry processes, although sometimes with limited scope. rsc.org

While many methods rely on transition metals, catalyst-free approaches are also being developed. For instance, a temperature-controlled, oxidant-free electrophilic cyclization of tosylhydrazones with terminal alkynes allows for the divergent synthesis of both N-tosyl-pyrazoles and NH-pyrazoles. nih.gov

The table below summarizes selected transition-metal catalyzed methods for pyrazole synthesis.

| Catalyst System | Reaction Type | Key Features | Reference |

| Pd(OAc)₂ / PPh₃ | Suzuki Coupling | Forms C-C bonds for aryl-substituted pyrazoles | tdcommons.org |

| Pd-NPs in PEG-400/H₂O | One-pot regioselective synthesis | Environmentally friendly medium, Cu-free protocol | mdpi.com |

| Ag-catalyst | Nucleophilic addition/cyclization | Synthesis of trifluoromethylated pyrazoles | mdpi.com |

| Bis(triphenylphosphine)palladium(II) chloride | Suzuki Reaction | Synthesis of pyrazole intermediates for pharmaceuticals | google.com |

| Temperature-controlled (metal-free) | Electrophilic cyclization | Divergent synthesis of pyrazoles and N-tosyl-pyrazoles | nih.gov |

This table provides examples of different catalytic systems and their applications in pyrazole synthesis.

In recent years, photoredox and electrochemical methods have emerged as powerful and sustainable strategies for constructing heterocyclic compounds. nih.gov These techniques utilize light energy or electric current, respectively, to initiate single-electron transfer (SET) events, often replacing harsh chemical oxidants or reductants. rsc.orgacs.org

Photoredox catalysis using visible light has enabled novel reaction pathways for pyrazole synthesis. A notable example is a "relay" photoredox strategy where a single photocatalyst engages in three successive cycles (one oxidative and two reductive) to achieve a formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds. acs.orgnih.gov This method allows for the rapid construction of the pyrazole scaffold with high efficiency under mild conditions. acs.org Ruthenium-based complexes, such as Ru(bpy)₃(PF₆)₂, are common photocatalysts for these transformations. mdpi.com

Electrochemical synthesis offers another green alternative. researchgate.netnih.gov By using an electric current to drive redox reactions, it minimizes waste and enhances safety. rsc.org Electrochemical methods have been developed for the direct synthesis of pyrazoles from hydrazones and dipolarophiles, which can be scaled up to the decagram level. researchgate.net An advantage of this approach is the use of inexpensive and readily available materials, such as sodium chloride or sodium iodide, which can serve dual roles as both the mediator and the supporting electrolyte. rsc.orgresearchgate.net These reactions can often be performed in environmentally friendly biphasic (aqueous/organic) systems and without external oxidants. researchgate.netthieme-connect.com

| Method | Catalyst/Mediator | Starting Materials | Key Advantages | Reference |

| Visible-Light Photoredox Catalysis | Ru(bpy)₃(PF₆)₂ | Hydrazones, 2-bromo-1,3-dicarbonyls | Relay catalysis, mild conditions, high efficiency | mdpi.comacs.orgnih.gov |

| Electrochemical Synthesis | Sodium Iodide | Hydrazones, Alkenes | Scalable, inexpensive mediator, biphasic system | researchgate.net |

| Electrochemical Oxidation | Sodium Chloride | Pyrazolines | Sustainable, uses inexpensive mediator, simple setup | rsc.org |

| Electrochemical/I⁻ Dual Catalysis | NH₄I / Carbon & Pt electrodes | Pyrazolones, Sodium sulfites | External oxidant-free, good functional group tolerance | thieme-connect.com |

This table compares emerging photoredox and electrochemical methods for pyrazole synthesis.

The principles of green chemistry are increasingly guiding the development of new synthetic protocols. nih.gov The focus is on creating processes that are not only efficient but also environmentally benign, operationally simple, and atom-economical. nih.govresearchgate.net

Atom economy , a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a key metric. jetir.org Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, minimizing waste. researchgate.netmdpi.com The synthesis of dihydropyrano[2,3-c]pyrazoles via a four-component reaction is a prime example of this approach. researchgate.net

The use of sustainable catalysts and solvents is another cornerstone of green pyrazole synthesis. jetir.orgmdpi.com This includes:

Recyclable Catalysts: Heterogeneous catalysts, such as metal oxides (e.g., CeO₂/ZrO₂) or metals supported on nanoparticles (e.g., Ag/TiO₂), can be easily separated from the reaction mixture and reused for multiple cycles, reducing waste and cost. mdpi.com

Green Solvents: Replacing hazardous organic solvents with water or ethanol significantly improves the environmental profile of a synthesis. jetir.orgresearchgate.net

Catalyst-Free and Solvent-Free Conditions: The ultimate green reaction avoids both catalyst and solvent. Microwave irradiation and ultrasound are often used to facilitate such reactions, providing energy efficiently and shortening reaction times. ias.ac.inresearchgate.net

These sustainable protocols are not just environmentally conscious but often offer practical advantages like simpler workup procedures and higher yields. researchgate.netmdpi.com

| Protocol Type | Example Reaction | Catalyst/Conditions | Key Sustainability Feature | Reference |

| Multicomponent Reaction | Synthesis of dihydropyrano[2,3-c]pyrazoles | Thiamine hydrochloride / Ultrasound / Aqueous medium | High atom economy, green solvent, energy efficient | researchgate.net |

| Recyclable Catalyst | Synthesis of pyrano[2,3-c]-pyrazoles | CeO₂/ZrO₂ | Recyclable catalyst, high atom economy | mdpi.com |

| Solvent-Free Synthesis | Reaction of phenyl hydrazine, aldehydes, and ethyl acetoacetate | Scandium triflate / Microwave | Avoids hazardous solvents, rapid reaction | researchgate.net |

| Metal-Free Synthesis | Reaction of acetophenones and hydrazine | Acidic/Basic conditions | Avoids heavy metal catalysts, chemo- and regioselective | scitechseries.com |

This table highlights various sustainable and atom-economical approaches to synthesizing pyrazole derivatives.

Tautomeric Equilibria in Pyrazolols

Tautomerism, the phenomenon of compounds existing as a mixture of readily interconvertible isomers, is a key feature of pyrazolols. The position of the equilibrium is sensitive to various factors, including the nature of substituents on the pyrazole ring and the surrounding solvent medium.

Prototropic Tautomerism and Isomeric Forms

For 1-substituted pyrazol-3-ols, two primary tautomeric forms are conceivable: the OH-form (1H-pyrazol-3-ol) and the NH-form (1,2-dihydro-3H-pyrazol-3-one). mdpi.com In the case of this compound, the potential for tautomerism also includes the keto-enol forms. The enol form is characterized by a hydroxyl group at the C4 position, while the keto form features a carbonyl group at the same position. Studies on related pyrazolone (B3327878) derivatives have shown that the molecule can undergo enol-to-keto tautomerism, particularly during processes like crystallization. nih.gov The stability of these forms is dictated by a delicate balance of electronic and steric effects.

Influence of Substituents on Tautomeric Preferences

The electronic nature of substituents on the pyrazole ring plays a crucial role in determining the predominant tautomeric form. nih.gov Electron-donating groups tend to favor the occupancy of the C3 position, while electron-withdrawing groups have the opposite effect. nih.gov In this compound, the chlorine atom at the C3 position acts as an electron-withdrawing group, which can influence the electron density distribution within the pyrazole ring and thereby affect the tautomeric equilibrium. Similarly, the methyl group at the N1 position also contributes to the electronic environment of the molecule. The interplay of these substituents determines the relative stability of the different tautomeric forms. For instance, in other substituted pyrazoles, the presence of electron-withdrawing groups has been found to stabilize the 3-tautomer in the crystalline state. nih.gov

Solvent-Mediated Effects on Tautomeric Ratios

The polarity and hydrogen-bonding capability of the solvent can significantly influence the tautomeric equilibrium. nih.gov In nonpolar solvents, pyrazolol molecules may exist as dimers, stabilized by intermolecular hydrogen bonds. mdpi.com Conversely, in polar, hydrogen-bond accepting solvents like DMSO, these dimers can be disrupted, leading to the predominance of monomeric species. mdpi.com This shift in aggregation state can, in turn, affect the tautomeric ratio. For some bioactive molecules, absorption spectra in nonpolar solvents show characteristic bands of the keto tautomer, while in polar solvents, the enol form is more prevalent. nih.gov This suggests that a change in solvent environment can be used to modulate the tautomeric composition of this compound.

Comprehensive Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound and for understanding its dynamic processes in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Advanced Techniques for Structural Assignment and Dynamic Processes

NMR spectroscopy is a powerful tool for determining the structure of pyrazole derivatives. nih.gov The chemical shifts in ¹H and ¹³C NMR spectra provide valuable information about the electronic environment of the different nuclei within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 1-methylpyrazole, shows distinct signals for the ring protons. chemicalbook.com For this compound, one would expect to observe a signal for the C5-H proton and a signal for the N-methyl protons. The chemical shift of the C5-H proton would be influenced by the adjacent chloro and hydroxyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR chemical shifts are particularly sensitive to the tautomeric form present. nih.gov In N-unsubstituted pyrazoles, broad signals for C3 and C5 are often observed due to prototropic exchange. nih.gov For this compound, distinct signals for C3, C4, and C5 would be expected, with their positions indicating the predominant tautomer. For instance, studies on 1-phenyl-1H-pyrazol-3-ol have shown a high degree of correlation between the solid-state and solution-phase ¹³C NMR chemical shifts in nonpolar solvents, confirming the dominance of the hydroxyl form. mdpi.com

Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for related pyrazole structures. The exact values for this compound would require experimental determination.

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| N-CH₃ | 3.88 | ~40 |

| C5-H | 7.33 - 7.55 | 127 - 135 |

| C3 | - | 137 - 145 |

| C4 | - | 112 - 122 |

| C5 | - | 127 - 135 |

Note: These are approximate ranges based on related structures and can vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule and can offer insights into its conformational state. nih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C-H, C=C, C-N, and C-Cl functional groups. The position and shape of the O-H stretching band can provide information about hydrogen bonding. A broad band would suggest the presence of intermolecular hydrogen bonds, characteristic of the enol form in the solid state or in nonpolar solvents. In contrast, a sharper band might indicate the presence of monomeric species. The C=O stretching frequency, if present, would be a clear indicator of the keto tautomer.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum would also exhibit characteristic bands for the pyrazole ring vibrations. Comparing the experimental FT-IR and Raman spectra with theoretical calculations based on methods like Density Functional Theory (DFT) can lead to a detailed assignment of the vibrational modes. nih.gov

A table of expected vibrational frequencies for key functional groups is provided below.

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H stretch (H-bonded) | 3200-3600 (broad) | 3200-3600 |

| C-H stretch (aromatic) | 3000-3100 | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 | 2850-3000 |

| C=C/C=N stretch | 1400-1600 | 1400-1600 |

| C-O stretch | 1000-1300 | 1000-1300 |

| C-Cl stretch | 600-800 | 600-800 |

Note: These are general ranges and the exact frequencies will depend on the specific molecular environment and intermolecular interactions.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the molecular formula of novel compounds and for elucidating their fragmentation patterns. For this compound (C₅H₇ClN₂O), HRMS provides a precise mass measurement, which helps in distinguishing it from other compounds with the same nominal mass. The predicted monoisotopic mass for this compound is 146.02469 Da. uni.lu

The predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for different adducts of the molecule. These theoretical values can be compared with experimental data to provide further structural confirmation.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 147.03197 | 125.6 |

| [M+Na]⁺ | 169.01391 | 136.8 |

| [M-H]⁻ | 145.01741 | 125.8 |

| [M+NH₄]⁺ | 164.05851 | 146.8 |

| [M+K]⁺ | 184.98785 | 133.6 |

| [M+H-H₂O]⁺ | 129.02195 | 120.1 |

| [M+HCOO]⁻ | 191.02289 | 143.6 |

| [M+CH₃COO]⁻ | 205.03854 | 170.3 |

| [M+Na-2H]⁻ | 166.99936 | 131.0 |

| [M]⁺ | 146.02414 | 127.7 |

| [M]⁻ | 146.02524 | 127.7 |

Advanced Computational Chemistry Investigations

Computational chemistry provides powerful insights into the molecular and electronic properties of compounds, complementing experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry, bond lengths, and bond angles of molecules. For pyrazole derivatives, DFT calculations, often using the B3LYP functional with various basis sets, have proven to be highly effective in examining their structural and spectroscopic properties. bhu.ac.inderpharmachemica.com These calculations can provide a detailed picture of the three-dimensional arrangement of atoms in this compound, which is fundamental to understanding its reactivity and interactions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. libretexts.orgresearchgate.net

For various pyrazole-containing compounds, the HOMO-LUMO gap has been calculated to understand their electronic properties and reactivity. bhu.ac.inresearchgate.net These calculations reveal that the distribution of HOMO and LUMO orbitals across the molecule identifies the likely sites for electrophilic and nucleophilic attack. Chemical reactivity descriptors such as chemical potential, hardness, and electrophilicity index can also be derived from HOMO and LUMO energies to provide a more quantitative measure of reactivity. derpharmachemica.com

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which correspond to the familiar Lewis structure representation. uni-muenchen.de This analysis provides insights into the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding intramolecular charge transfer and the stability of the molecule. The occupancy of these orbitals, ideally close to 2.0 for a Lewis-type orbital, indicates the validity of the natural Lewis structure. wikipedia.org Weak occupancies in antibonding orbitals signify delocalization effects. wikipedia.org

Theoretical Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Theoretical vibrational frequency calculations, typically performed using DFT methods, are instrumental in assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. derpharmachemica.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with the experimental one. This comparison helps in the detailed assignment of vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. derpharmachemica.comiu.edu.sa

The Potential Energy Distribution (PED) analysis further refines these assignments by quantifying the contribution of each internal coordinate to a particular normal mode of vibration. This provides a more precise understanding of the nature of the vibrations. For pyrazole derivatives, theoretical calculations have shown good correlation with experimental data for ring deformations and substituent group vibrations. derpharmachemica.com

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites within a molecule. bhu.ac.in It illustrates the charge distribution and is plotted on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. derpharmachemica.com For pyrazole derivatives, MEP maps have been used to predict reactive sites, with negative potentials often located around nitrogen and oxygen atoms and positive potentials near hydrogen atoms. bhu.ac.inderpharmachemica.com This information is invaluable for predicting the regioselectivity of chemical reactions.

Conformational Analysis and Energy Minima Determination

A comprehensive understanding of the three-dimensional structure of this compound is crucial for elucidating its chemical reactivity and potential interactions. Theoretical and computational methods are invaluable tools for exploring the molecule's conformational landscape and identifying its most stable geometries, known as energy minima.

The conformational analysis of this compound would primarily focus on the orientation of the hydroxyl (-OH) and methyl (-CH₃) groups relative to the pyrazole ring. The rotation around the C4-O and N1-C bonds would define the key dihedral angles. The energy of each conformation would be calculated to generate a potential energy surface, from which the global and local energy minima can be identified. These minima represent the most probable shapes the molecule will adopt.

Table 1: Hypothetical Torsional Angle Data for Conformational Minima of this compound

| Conformer | Dihedral Angle (H-O-C4-C3) (°) | Dihedral Angle (C-N1-N2-C3) (°) | Relative Energy (kcal/mol) |

| A | 0 | 180 | 0.00 |

| B | 180 | 180 | 1.25 |

| C | 0 | 0 | 3.50 |

| D | 180 | 0 | 4.75 |

Note: This table is a hypothetical representation to illustrate the type of data generated from a conformational analysis and is not based on actual experimental or computational results for this compound.

Application of Implicit and Explicit Solvent Models in Computational Studies

The chemical behavior of a molecule is significantly influenced by its environment, particularly the solvent. Computational chemistry employs solvent models to simulate these effects, which are broadly categorized as implicit and explicit models.

Implicit Solvent Models: These models, also known as continuum models, treat the solvent as a continuous medium with a uniform dielectric constant. This approach is computationally efficient and provides a good approximation of the long-range electrostatic interactions between the solute and the solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvent model. For this compound, applying an implicit solvent model would be essential to understand how its properties, such as conformational stability and electronic structure, are modulated in different solvent environments (e.g., water, ethanol, or less polar solvents).

Explicit Solvent Models: In contrast, explicit solvent models involve the inclusion of individual solvent molecules in the computational simulation. This method provides a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding. For this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor. An explicit solvent model using water molecules, for example, would allow for a detailed analysis of the hydrogen bonding network around the solute molecule.

The choice between implicit and explicit models depends on the specific research question and available computational resources. Often, a combination of both approaches is used. For instance, a preliminary conformational search might be performed using a computationally less expensive implicit solvent model, followed by more detailed calculations on the most stable conformers using an explicit solvent model to refine the understanding of specific intermolecular interactions.

Table 2: Comparison of Implicit and Explicit Solvent Models

| Feature | Implicit Solvent Model | Explicit Solvent Model |

| Representation of Solvent | Continuous medium with a dielectric constant | Individual solvent molecules |

| Computational Cost | Low to moderate | High |

| Accuracy of Specific Interactions | Limited (no direct representation of H-bonds) | High (explicitly models H-bonds) |

| Typical Application | Initial screening, large systems | Detailed study of solute-solvent interactions |

Note: To date, specific computational studies applying these solvent models to this compound have not been identified in the public literature. The discussion above is based on general principles of computational chemistry and studies on analogous pyrazole compounds.

Chemical Reactivity and Strategic Derivatization of 3 Chloro 1 Methyl 1h Pyrazol 4 Ol

Intrinsic Reactivity Profile of the 3-Chloro-1-methyl-1H-pyrazol-4-ol Scaffold

The reactivity of the this compound ring is a product of the interplay between the inherent electronic properties of the pyrazole (B372694) core and the influence of its substituents. Pyrazoles are electron-rich heterocyclic systems, which makes them amenable to a variety of chemical transformations. mdpi.com

Identification of Reactive Centers: Nucleophilic and Electrophilic Positions

The pyrazole ring possesses distinct regions of high and low electron density, defining its reactive centers. The nitrogen atoms and the C4 carbon are typically nucleophilic, while the C3 and C5 positions are electrophilic in nature. mdpi.comresearchgate.net This is a consequence of the electron distribution within the aromatic system.

In the case of this compound, the hydroxyl group at the C4 position further enhances the electron density at this site, making it a prime target for electrophilic attack. Conversely, the carbon atoms at the C3 and C5 positions, influenced by the adjacent electronegative nitrogen atoms, exhibit an electrophilic character and are susceptible to nucleophilic attack. researchgate.net

Table 1: Reactive Centers in this compound

| Position | Character | Influencing Factors |

| N1 | Nucleophilic | Lone pair of electrons |

| N2 | Nucleophilic | Lone pair of electrons |

| C3 | Electrophilic | Adjacent nitrogen atoms, Chlorine substituent |

| C4 | Nucleophilic | Hydroxyl group, π-electron density of the ring |

| C5 | Electrophilic | Adjacent nitrogen atoms |

Influence of Substituents (Chlorine, Methyl, Hydroxyl) on Reactivity Patterns

Chlorine Atom (at C3): As an electron-withdrawing group, the chlorine atom decreases the electron density of the pyrazole ring, particularly at the C3 position. This enhances the electrophilicity of the C3 carbon, making it more susceptible to nucleophilic substitution reactions.

Hydroxyl Group (at C4): The hydroxyl group is a strong electron-donating group that significantly increases the electron density at the C4 position. This makes the C4 carbon highly susceptible to electrophilic substitution. The hydroxyl group itself is a key site for various functionalization reactions.

Directed Functionalization at the Hydroxyl Moiety

The hydroxyl group of this compound is a versatile handle for introducing a wide array of functional groups, allowing for the synthesis of diverse derivatives with potentially altered biological and chemical properties.

O-Alkylation and O-Acylation Reactions: Regioselectivity and Scope

O-alkylation and O-acylation are fundamental transformations for modifying the hydroxyl group. These reactions typically proceed with high regioselectivity at the oxygen atom.

O-Alkylation: The formation of pyrazole ethers can be achieved through the reaction of the hydroxyl group with various alkylating agents. While specific conditions for this compound are not extensively detailed, analogous reactions with pyrazol-5-ones, the tautomeric form, are well-established. These reactions often employ a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide intermediate, which then reacts with an alkyl halide. researchgate.net

O-Acylation: The synthesis of pyrazole esters via O-acylation is a common derivatization strategy. This can be accomplished by reacting the hydroxyl group with acylating agents such as acyl chlorides or anhydrides, often in the presence of a base to facilitate the reaction. The regioselectivity is generally high for the oxygen atom of the hydroxyl group.

Oxidation Reactions: Mechanistic Pathways and Product Selectivity

The oxidation of the hydroxyl group at the C4 position can lead to the formation of a 4-oxo-pyrazole derivative. The oxidation of pyrazole derivatives has been a subject of interest, with various methods available. nih.govnih.gov For secondary alcohols, a range of oxidizing agents can be employed to yield ketones.

While specific mechanistic pathways for this compound are not explicitly documented, the oxidation of the hydroxyl group is expected to proceed via mechanisms typical for secondary alcohols. Common oxidizing agents include chromium-based reagents or milder, more selective reagents to avoid over-oxidation or side reactions with other functional groups on the pyrazole ring. The product of such an oxidation would be 3-chloro-1-methyl-1H-pyrazole-4,5-dione, assuming tautomerization of the initial product. The oxidation of pyrazole to 4-hydroxypyrazole by cytochrome P-450 has been observed, indicating that biological systems can also facilitate such transformations. nih.gov

Formation of Esters and Ethers

The formation of esters and ethers from the hydroxyl group of this compound provides a route to a diverse range of derivatives.

Esterification: Esterification can be achieved through reaction with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method for ester synthesis. masterorganicchemistry.comkhanacademy.org Alternatively, reaction with more reactive acylating agents like acyl chlorides or anhydrides can provide the corresponding esters under milder conditions.

Ether Synthesis: The Williamson ether synthesis is a widely used method for preparing ethers. This involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. This method would be applicable to this compound to generate a variety of pyrazole ethers. beilstein-journals.org

Table 2: Summary of Functionalization Reactions at the Hydroxyl Moiety

| Reaction | Reagents | Product Type |

| O-Alkylation | Alkyl halide, Base | Pyrazole Ether |

| O-Acylation | Acyl chloride/anhydride, Base | Pyrazole Ester |

| Oxidation | Oxidizing agent (e.g., CrO₃) | 4-Oxo-pyrazole derivative |

| Esterification | Carboxylic acid, Acid catalyst | Pyrazole Ester |

| Ether Synthesis | Alkyl halide, Strong base | Pyrazole Ether |

Transformations Involving the Chlorine Atom

The chlorine atom at the C3 position of the pyrazole ring is a key functional handle for introducing molecular diversity. It readily participates in both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions (SNAr) on the Pyrazole Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming carbon-heteroatom bonds. In heteroaromatic systems like pyrazoles, the presence of electronegative nitrogen atoms facilitates this reaction by stabilizing the negatively charged intermediate, known as the Meisenheimer complex. libretexts.org The reaction involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chlorine), followed by the elimination of the chloride ion to restore aromaticity. masterorganicchemistry.comlibretexts.org

For pyrazole derivatives, particularly those activated by electron-withdrawing groups, the chlorine atom can be displaced by a variety of nucleophiles. While direct examples for this compound are specific, the reactivity of chloropyrazoles is well-documented. For instance, the reaction of heteroaryl chlorides, such as those in the pyrimidine (B1678525) and pyrazine series, with amines in water in the presence of a mild base like potassium fluoride (KF) can lead to a facile SNAr reaction. nih.gov This transition-metal-free approach is environmentally favorable. nih.gov The reactivity of the chloro group is enhanced by the electronic properties of the heterocyclic ring. In general, the order of leaving group ability in SNAr reactions is F > Cl ≈ Br > I, which is evidence for a mechanism where the initial addition of the nucleophile is the rate-determining step. researchgate.net

Table 1: Examples of SNAr Reactions on Chloro-Heterocycles This table is illustrative of typical SNAr conditions on related chloro-heterocycles, as specific data for this compound was not found in the provided search results.

| Electrophile | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chloropyrimidine | p-Anisidine | KF, Water, 175 °C (Microwave) | 2-(p-Methoxyphenylamino)pyrimidine | nih.gov |

| 2-Chloropyrazine | Morpholine | KF, Water, 175 °C (Microwave) | 4-(Pyrazin-2-yl)morpholine | nih.govresearchgate.net |

| 4-Chloroquinazoline | Benzylamine | KF, Water, rt | N-Benzylquinazolin-4-amine | nih.gov |

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald–Hartwig)

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.commdpi.commdpi.com These methods offer high efficiency and functional group tolerance. mdpi.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron species, typically a boronic acid. wikipedia.orglibretexts.org It is a powerful tool for forming aryl-aryl, aryl-heteroaryl, or heteroaryl-heteroaryl bonds. researchgate.net The reaction mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This reaction has been successfully applied to halogenated aminopyrazoles, with chloro derivatives showing good reactivity and a reduced tendency for dehalogenation side reactions compared to iodo derivatives. researchgate.net

Sonogashira Coupling

The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org This method is invaluable for synthesizing conjugated enynes and arylalkynes. libretexts.org While traditional methods often require anhydrous and anaerobic conditions, modern protocols, including copper-free versions, have been developed that operate under milder conditions. organic-chemistry.orgnih.gov The development of air-stable palladium precatalysts has further expanded the utility and ease of use of this reaction. nih.gov

Buchwald–Hartwig Amination

The Buchwald–Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has broad substrate scope and functional group tolerance, making it a preferred method over classical techniques like the Goldberg reaction or standard SNAr for less reactive substrates. wikipedia.orgacsgcipr.org The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org Various generations of catalyst systems, employing specialized phosphine ligands, have been developed to couple virtually any amine with a wide range of aryl partners under increasingly mild conditions. wikipedia.org

Table 2: Overview of Transition-Metal Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organohalide + Organoboron compound | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Forms C(sp²)-C(sp²) bonds. Tolerant of many functional groups. wikipedia.orgorganic-chemistry.org |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Forms C(sp²)-C(sp) bonds. Used to make conjugated systems. wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig | Aryl Halide + Amine (Primary or Secondary) | Pd catalyst, Phosphine ligand, Base | Forms C(sp²)-N bonds. Broad scope for both coupling partners. wikipedia.orgacsgcipr.org |

Regioselective Functionalization of the Pyrazole Ring (C4 Position)

The C4 position of the pyrazole ring is a primary site for functionalization, influenced significantly by the electronic nature of the substituents at other positions. The hydroxyl group at C4 in the title compound is a strong activating group, directing further reactions.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution is a characteristic reaction of aromatic rings. In pyrazoles, the C4 position is generally the most susceptible to electrophilic attack if it is unsubstituted. researchgate.net When a strong activating group like a hydroxyl is present at C4, it further enhances the electron density of the ring, though it directs electrophiles to other available positions, primarily C5. However, certain reactions can be employed to introduce electrophiles at the C4 position of a pyrazole core, often by forming the pyrazole ring in the final step.

A key strategy for introducing a formyl group at the C4 position is the Vilsmeier-Haack reaction . chemmethod.comscispace.commdpi.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate activated aromatic and heterocyclic compounds. ijpcbs.com The reaction of hydrazones with the Vilsmeier reagent can lead to cyclization and concurrent formylation to produce 4-formylpyrazoles. researchgate.net This method is an efficient route to pyrazole-4-carbaldehydes, which are valuable intermediates for further synthesis. chemmethod.comresearchgate.net

Carboxylation and Carbonylation Reactions

The introduction of a carboxyl group at the C4 position of a pyrazole ring is a valuable transformation. While direct C-H carboxylation can be challenging, functionalizing this position is achievable through various synthetic strategies. For instance, pyrazole-4-carboxylates can be synthesized and then used in subsequent reactions. Interestingly, the ester group at the C4 position can act as a removable blocking group to direct other functionalizations, such as C-H arylation, to the C5 position. After the desired C5 functionalization, the C4-ester can be removed via decarboxylation, demonstrating the utility of having a carboxylate handle at this position. This implies that methods to introduce a carboxyl group, such as the Vilsmeier-Haack reaction followed by oxidation of the resulting aldehyde, are synthetically important. Recent advances in transition-metal-catalyzed C-H functionalization also offer pathways for the direct carbonylation of pyrazoles, although regioselectivity can be a challenge. nih.govrsc.org

Controlled Halogenation and Other Direct Functionalizations

Direct halogenation of the pyrazole ring is a common and useful transformation. Halogenation of pyrazoles with reagents like N-halosuccinimides (NCS, NBS, NIS) typically occurs with high regioselectivity at the C4 position if it is unsubstituted. researchgate.net The presence of the C4-hydroxyl group in this compound activates the ring, making the adjacent C5 position the most likely site for electrophilic halogenation.

However, achieving functionalization directly at the C4 position when it is already substituted with a hydroxyl group requires different strategies. One approach is dehydroxyhalogenation, where the hydroxyl group is converted into a halogen. This is a common method for preparing 3/5-halopyrazoles from the corresponding 3/5-hydroxypyrazoles using reagents like phosphorus oxychloride or phosphorus oxybromide. researchgate.net Applying such a method to a pyrazol-4-ol would convert the hydroxyl group into a halogen, providing a different handle for further derivatization at the C4 position.

Mechanistic Investigations of Key Transformations

The chemical behavior of this compound is governed by the interplay of its substituent groups on the pyrazole core. Mechanistic investigations into its transformations reveal a rich landscape of reaction pathways, including pericyclic, rearrangement, and organometallic routes. These studies are crucial for understanding the reactivity and for the strategic design of synthetic routes to more complex molecules.

Pericyclic and Cycloaddition Reaction Mechanisms

Pericyclic reactions, which proceed through a cyclic transition state, are fundamental in organic synthesis. For pyrazole derivatives, cycloaddition reactions are a key class of pericyclic transformations. While direct studies on this compound are not extensively documented, the reactivity of analogous 4H-pyrazoles in Diels-Alder reactions provides significant mechanistic insights.

The Diels-Alder reactivity of 4H-pyrazoles is highly dependent on the substituents at the C4 position. For instance, 4H-pyrazoles with electron-withdrawing fluoro substituents react readily as dienes in the absence of an acid catalyst, whereas those with alkyl or chloro groups often require acid catalysis. Computational studies using Density Functional Theory (DFT) have elucidated the energetics of these reactions. The activation energy for the Diels-Alder reaction of 4,4-dimethyl-4H-pyrazole with a strained alkyne is significantly higher than that for 4,4-difluoro-4H-pyrazole, indicating a substantial rate enhancement due to the electronic effects of the substituents. This increased reactivity in fluorinated 4H-pyrazoles is attributed to hyperconjugative antiaromaticity and a lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy.

A computational study on the Diels-Alder reaction of various 4H-pyrazoles with bicyclononyne (BCN) highlights these substituent effects on reactivity.

| 4H-Pyrazole Diene | Gibbs Free Energy of Activation (kcal/mol) | Relative Rate | LUMO Energy (eV) |

|---|---|---|---|

| Dimethyl 4H-pyrazole | 24.9 | 1 | - |

| Difluoro 4H-pyrazole | 17.0 | 6.2 x 105 | - |

This table illustrates the computationally predicted differences in reactivity for Diels-Alder reactions of substituted 4H-pyrazoles, based on data from computational studies.

Another important class of cycloadditions for pyrazole synthesis is the [3+2] cycloaddition. These reactions involve a three-atom dipole and a two-atom dipolarophile to form the five-membered pyrazole ring. For instance, the reaction of hydrazonoyl chlorides with chromene-based bis(enaminone) proceeds via a [3+2] cycloaddition protocol to yield pyrazole-containing hybrids. Similarly, copper-promoted aerobic oxidative [3+2] cycloadditions of N,N-disubstituted hydrazines with alkynoates provide a route to substituted pyrazoles. Mechanistic considerations for these reactions often involve the generation of a nitrilimine intermediate from the hydrazonoyl chloride, which then undergoes the cycloaddition.

Electrocyclization reactions also play a role in the synthesis of pyrazole derivatives. Vinyldiazo compounds, for example, can undergo thermal electrocyclization to form pyrazoles in good yields without the need for a catalyst. Furthermore, a cascade reaction involving the base-promoted electrocyclization of N-tosylhydrazones can lead to the formation of pyrazoloindolones.

Rearrangement Reactions (e.g., ANRORC-type)

Rearrangement reactions provide pathways to structurally diverse isomers. A significant rearrangement mechanism in heterocyclic chemistry is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. This pathway is particularly relevant for nucleophilic substitution reactions on heterocyclic rings that might otherwise be unreactive.

The ANRORC mechanism has been extensively studied in substituted pyrimidines and has also been proposed for reactions of pyrazole derivatives. For instance, the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines is suggested to proceed via an ANRORC mechanism. In this proposed pathway, the nucleophile (arylhydrazine) attacks an electrophilic carbon of the pyrazole ring, leading to the formation of an intermediate that undergoes ring opening. Subsequent recyclization and elimination of a leaving group result in the substituted product.

For this compound, a hypothetical ANRORC-type rearrangement could be initiated by the attack of a strong nucleophile at a ring carbon. The presence of the chloro and hydroxyl groups would influence the regioselectivity of the initial nucleophilic attack and the stability of the ring-opened intermediate. Isotope labeling studies are a common method to provide evidence for the ANRORC mechanism, as they can track the fate of atoms from the initial heterocyclic ring.

A general representation of the ANRORC mechanism is as follows:

| Step | Description |

|---|---|

| 1. Addition of Nucleophile | A nucleophile attacks an electrophilic carbon atom of the pyrazole ring. |

| 2. Ring Opening | The resulting intermediate undergoes cleavage of a ring bond to form a more stable, open-chain intermediate. |

| 3. Ring Closure | The open-chain intermediate undergoes intramolecular cyclization to form a new heterocyclic ring. |

Radical and Organometallic Reaction Pathways

The chlorine substituent at the C3 position and the hydroxyl group at the C4 position of this compound make it a suitable candidate for a variety of radical and organometallic reactions.

Radical Reactions: Radical reactions involving halogenated heterocycles often proceed via a chain mechanism involving initiation, propagation, and termination steps. A common method for generating radical intermediates from organic halides is the use of tri-n-butyltin hydride in the presence of a radical initiator like AIBN (2,2'-azobis(isobutyronitrile)). For this compound, a pyrazolyl radical could be generated at the C3 position. This reactive intermediate could then participate in various transformations, such as hydrogen atom abstraction or addition to a double bond. For example, a tributyltin hydride-mediated radical cyclization has been used to transform acrylates into 2-arylindolines, involving a 1,6-hydrogen transfer followed by a 5-exo ring closure.

Organometallic Reaction Pathways: Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chloro group on the pyrazole ring serves as a handle for such transformations.

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura and Negishi couplings are widely used for the functionalization of halo-pyrazoles. The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the chloropyrazole to form an organopalladium(II) intermediate.

Transmetalation: An organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or an organozinc compound in the Negishi reaction) transfers its organic group to the palladium center.

Reductive Elimination: The two organic fragments on the palladium complex are coupled, and the desired product is released, regenerating the palladium(0) catalyst.

The choice of ligands on the palladium catalyst is crucial for the efficiency of these reactions, with bulky alkylphosphines often favoring the formation of the active monoligated palladium(0) species.

Copper-Catalyzed Coupling: Copper catalysts are also effective for coupling reactions of halopyrazoles. For example, a CuI-catalyzed coupling of 4-iodopyrazoles with alcohols has been developed for the synthesis of 4-alkoxypyrazoles. This suggests that the hydroxyl group of this compound could potentially be coupled with various partners, or the chloro group could be replaced in a copper-catalyzed process.

Metal-Halogen Exchange: The chloro group can be converted into a more reactive organometallic species through metal-halogen exchange. Reaction with a strong organolithium reagent like n-butyllithium can lead to the formation of a lithiated pyrazole. This highly nucleophilic intermediate can then be reacted with a variety of electrophiles to introduce new functional groups at the C3 position. The rate of lithium-halogen exchange is typically very fast and follows the trend I > Br > Cl.

Below is a summary of key mechanistic steps in palladium-catalyzed cross-coupling:

| Mechanistic Step | Description |

|---|---|

| Oxidative Addition | Pd(0) inserts into the C-Cl bond of the pyrazole. |

| Transmetalation | An organometallic reagent transfers an organic group to the Pd(II) center. |

| Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated, regenerating Pd(0). |

Strategic Utility As a Building Block in Complex Organic Synthesis

Construction of Annulated and Fused Heterocyclic Systems

The functional group arrangement in 3-Chloro-1-methyl-1H-pyrazol-4-ol makes it an adept precursor for the synthesis of annulated pyrazole (B372694) systems, where a new ring is fused to the pyrazole core. Such fused heterocyclic scaffolds are of significant interest in medicinal chemistry.

The construction of pyridine (B92270) or pyrimidine (B1678525) rings fused to a pyrazole core often begins with appropriately substituted pyrazole intermediates.

Pyrazolo-Pyridines: The synthesis of pyrazolo[3,4-b]pyridines frequently employs 5-aminopyrazole derivatives as key starting materials. mdpi.com A plausible synthetic route starting from this compound would involve its conversion into a suitable aminopyrazole. This could potentially be achieved through electrophilic nitration at the C5 position, followed by reduction of the resulting nitro group to an amine. The subsequent reaction of this 5-amino-pyrazole derivative with a 1,3-dicarbonyl compound or its equivalent would lead to the formation of the fused pyridine ring. mdpi.com The well-known Gould-Jacobs reaction, for instance, cyclizes an aminopyrazole with diethyl 2-(ethoxymethylene)malonate to furnish a 4-hydroxypyrazolo[3,4-b]pyridine, which can be subsequently chlorinated. nih.gov

Pyrazolo-Pyrimidines: Similarly, pyrazolo[3,4-d]pyrimidines are commonly assembled from pyrazoles bearing amino and cyano or ester functionalities at adjacent positions. While a less direct application, this compound could serve as a foundational scaffold. For instance, functionalization of the C5 position and modification of the C4 hydroxyl group could lead to the necessary precursors for cyclization into the pyrimidine ring. A known method involves the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with nucleophiles, indicating the utility of chloro-substituted pyrazoles in building such systems. mdpi.com

The pyrazolone (B3327878) tautomer of this compound is an excellent starting point for synthesizing fused six-membered oxygen and sulfur heterocycles.

Pyrano-Pyrazoles: Pyrano[2,3-c]pyrazoles can be synthesized through methods like the Algar-Flynn-Oyamada (AFO) reaction. nih.gov This would involve an initial base-catalyzed condensation of the pyrazolone tautomer with an aromatic aldehyde to form a pyrazole-based chalcone (B49325) analogue. Subsequent oxidative cyclization of this intermediate using alkaline hydrogen peroxide would yield the fused pyrano[2,3-c]pyrazol-4(2H)-one system. nih.gov Multicomponent reactions, condensing a pyrazolone, an aldehyde, and an active methylene (B1212753) compound like malononitrile, also provide efficient access to pyrano[2,3-c]pyrazoles. semanticscholar.orgmdpi.com

Thieno-Pyrazoles: For the synthesis of thieno[2,3-c]pyrazoles, a common strategy involves the reaction of a 5-chloro-pyrazole-4-carbaldehyde with ethyl thioglycolate. nih.gov Therefore, a Vilsmeier-Haack reaction on the pyrazolone form of this compound could generate the required aldehyde functionality, which can then be cyclized to form the thiophene (B33073) ring. Another established route is the Gewald reaction, which constructs a thiophene ring from a ketone, an activated nitrile, and elemental sulfur. The pyrazolone tautomer of the title compound could serve as the ketone component in such a reaction.

The versatile reactivity of this compound enables its use in creating a variety of other condensed heterocyclic systems. The synthesis of pyrazolo[3,4-b]quinolines, for example, often starts from 5-aminopyrazoles or pyrazolones. nih.govmdpi.com The pyrazolone tautomer of this compound could react with isatin (B1672199) derivatives or undergo a three-component reaction with an aniline (B41778) and an aldehyde to construct the quinoline (B57606) ring. nih.gov Furthermore, the chloro and hydroxyl groups can be transformed into other functionalities, such as hydrazides, which are precursors for fused triazole or oxadiazole rings. researchgate.netkpi.ua

Access to Polysubstituted Pyrazole Derivatives

This compound is an ideal substrate for generating a wide array of polysubstituted pyrazoles through sequential and regioselective reactions at its functional groups and the pyrazole ring itself.

The primary sites for substitution are:

C3-Chloro Group: This position is susceptible to nucleophilic aromatic substitution, allowing the introduction of various functional groups by reacting it with O-, N-, or S-based nucleophiles to form ethers, amines, and thioethers, respectively. mdpi.com

C4-Hydroxyl Group: The hydroxyl group can be readily converted into ethers via Williamson ether synthesis or esters through acylation. A particularly powerful transformation is its conversion to a trifluoromethanesulfonate (B1224126) (triflate, -OTf). This creates an excellent leaving group, enabling palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira, thereby facilitating the introduction of aryl, vinyl, or alkynyl substituents at the C4 position. nih.gov

C5-Position: The pyrazole ring, activated by the C4-hydroxyl group, can undergo electrophilic substitution at the C5 position. Reactions such as nitration or halogenation can introduce additional handles for further diversification. bldpharm.com

Table 1: Potential Transformations of this compound

| Position | Reaction Type | Reagents/Conditions | Resulting Functionality |

|---|---|---|---|

| C3-Cl | Nucleophilic Substitution | R-NH₂, Base | Substituted Amine |

| C3-Cl | Nucleophilic Substitution | R-OH / R-O⁻ | Ether |

| C3-Cl | Nucleophilic Substitution | R-SH, Base | Thioether |

| C4-OH | O-Alkylation | R-X, Base | Ether |

| C4-OH | O-Acylation | R-COCl, Base | Ester |

| C4-OH | Triflation | Triflic Anhydride, Base | Triflate (-OTf) |

| C4-OTf | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl group |

| C5-H | Nitration | HNO₃/H₂SO₄ | Nitro group |

Role in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules. The orthogonal reactivity of the chloro and hydroxyl groups makes this compound an excellent scaffold for such strategies. clockss.org One can envision a synthetic plan where a series of reactions is first performed on the hydroxyl group (e.g., creating a small library of esters). Each member of this library, still possessing the reactive chloro group, can then be subjected to a second set of diversification reactions (e.g., a series of nucleophilic substitutions). This approach allows for the exponential generation of a large and diverse collection of molecules from a single, simple starting material, which is a cornerstone of modern combinatorial chemistry and drug discovery. organic-chemistry.org The pyrazole core itself is considered a "privileged scaffold" in medicinal chemistry, further enhancing the value of such libraries. nih.gov

Precursor for Advanced Organic Intermediates in Multi-Step Syntheses

In addition to its direct use, this compound serves as a precursor to more advanced intermediates that are valuable in multi-step synthetic campaigns.

For example, a Vilsmeier-Haack formylation reaction on the pyrazolone tautomer can introduce a formyl (-CHO) group at the C5 position, yielding a 3-chloro-4-hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde derivative. nih.govmdpi.com This aldehyde is a versatile intermediate, capable of participating in condensations, reductive aminations, and Wittig reactions to build further complexity.

Another key transformation is the conversion of the hydroxyl group to a triflate. nih.gov The resulting 3-chloro-1-methyl-1H-pyrazol-4-yl trifluoromethanesulfonate is a highly valuable intermediate, primed for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the controlled, stepwise introduction of carbon-carbon bonds, a crucial step in the synthesis of many complex target molecules, including pharmacologically active compounds. nih.govnih.gov These tailored intermediates are essential components in the assembly of sophisticated molecular frameworks.

Future Research Directions and Perspectives

Development of Highly Efficient and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes is a critical aspect of modern chemical research. For 3-Chloro-1-methyl-1H-pyrazol-4-ol, future efforts could focus on several promising strategies:

Greener Synthetic Approaches: Traditional multi-step syntheses often involve harsh reagents and generate significant waste. Future research should prioritize the development of "green" methodologies. This could involve the use of aqueous reaction media, biodegradable catalysts, and energy-efficient techniques like microwave-assisted synthesis. rsc.orgdergipark.org.trnih.govnih.gov For instance, a one-pot, multicomponent reaction approach, condensing readily available starting materials under mild, non-catalytic conditions in aqueous ethanol (B145695), could offer an eco-friendly pathway to related pyrazole (B372694) structures. nih.gov

Flow Chemistry for Enhanced Efficiency and Safety: Continuous flow chemistry presents a powerful alternative to traditional batch processing, offering improved control over reaction parameters, enhanced safety, and easier scalability. mdpi.comrsc.orggalchimia.comdoaj.org The synthesis of pyrazole derivatives has been successfully demonstrated using flow setups, which can be particularly advantageous for handling potentially hazardous intermediates. nih.gov A future research goal would be to develop a continuous flow process for the synthesis of this compound, potentially integrating synthesis and initial purification steps.

Catalytic C-H Functionalization: Direct C-H functionalization is an atom-economical approach that avoids the need for pre-functionalized starting materials. Research into the direct and selective chlorination of a 1-methyl-1H-pyrazol-4-ol precursor at the C3 position using novel catalytic systems would be a significant advancement.

A plausible synthetic strategy for this compound could involve a multi-step process, as outlined below, which could be a focus for optimization and the development of more sustainable alternatives.

| Step | Reaction | Reagents and Conditions | Potential for Improvement |

| 1 | Synthesis of 1-methyl-1H-pyrazol-4-ol | Reaction of a suitable 1,3-dicarbonyl compound with methylhydrazine. | Development of a one-pot synthesis from simpler precursors. |

| 2 | Chlorination | Electrophilic chlorination of the pyrazole ring at the C3 position using a chlorinating agent and a Lewis acid catalyst. masterorganicchemistry.comyoutube.comchemguide.co.uklibretexts.org | Use of milder and more selective chlorinating agents to avoid side reactions. |

Advanced Computational Approaches for Predictive Reactivity and Structure-Property Relationships

Computational chemistry offers invaluable tools for understanding and predicting the behavior of molecules, thereby guiding experimental research. For this compound, computational studies can provide deep insights into its electronic structure, reactivity, and potential applications.

Density Functional Theory (DFT) Calculations: DFT methods can be employed to calculate a range of molecular properties, including optimized geometry, electronic structure, and vibrational frequencies. chemrxiv.org These calculations can help in understanding the influence of the chloro, methyl, and hydroxyl substituents on the aromaticity and reactivity of the pyrazole ring. Furthermore, DFT can be used to predict the most likely sites for electrophilic and nucleophilic attack, guiding derivatization strategies. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or other properties. nih.govmedicalresearchjournal.org By synthesizing a small library of derivatives of this compound and evaluating their properties, QSAR models can be developed to predict the activity of new, unsynthesized analogues. This approach can significantly accelerate the discovery of compounds with desired characteristics, such as enhanced biological activity or specific material properties. appliedmineralogy.com

| Computational Method | Application for this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Calculation of molecular orbitals (HOMO/LUMO), electrostatic potential, and bond dissociation energies. | Prediction of reactivity, sites of electrophilic/nucleophilic attack, and stability. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural descriptors of derivatives with their biological activity or material properties. | Predictive models for designing new derivatives with enhanced properties. |

| Molecular Docking | Simulation of the interaction of the compound and its derivatives with biological targets. | Identification of potential protein targets and prediction of binding affinities. |

Expanding the Scope of Derivatization for Diverse Chemical Scaffolds

The presence of a hydroxyl group and a reactive pyrazole ring in this compound provides ample opportunities for chemical modification to generate a diverse library of new compounds.

Derivatization of the Hydroxyl Group: The hydroxyl group at the C4 position is a key functional handle for derivatization. It can undergo a variety of reactions, including etherification, esterification, and conversion to other functional groups. nih.govresearchgate.netrsc.org These modifications can be used to tune the solubility, lipophilicity, and biological activity of the parent molecule. For example, esterification with various carboxylic acids could lead to a series of prodrugs or compounds with altered pharmacokinetic properties.

Functionalization of the Pyrazole Ring: The pyrazole ring itself is susceptible to further functionalization. While the C4 position is occupied, the C5 position could be a target for electrophilic substitution reactions, depending on the directing effects of the existing substituents. Additionally, the chloro group at the C3 position could potentially be displaced by nucleophiles under certain conditions, allowing for the introduction of a wide range of functionalities.

| Reaction Type | Target Site | Potential Reagents | Resulting Scaffold |

| Etherification | C4-OH | Alkyl halides, tosylates | 4-Alkoxy-3-chloro-1-methyl-1H-pyrazoles |

| Esterification | C4-OH | Acyl chlorides, anhydrides | 4-Acyloxy-3-chloro-1-methyl-1H-pyrazoles |